molecular formula C17H14ClN7OS3 B2432618 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 893914-56-2

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2432618
CAS No.: 893914-56-2
M. Wt: 463.98
InChI Key: RDIYLZNMNATNEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide is a potent and selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). [1] BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) pathway, making it a high-value therapeutic target for the treatment of B-cell malignancies and autoimmune disorders. [2] This compound acts by covalently binding to a cysteine residue (Cys-481) in the active site of BTK, leading to sustained suppression of BCR signaling and inhibition of downstream survival and proliferation signals. [3] Its research value is underscored in preclinical studies investigating its efficacy against various hematologic cancers, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). [1] Furthermore, by effectively blocking BTK-dependent signaling, this inhibitor serves as a vital pharmacological tool for dissecting the role of B-cells and myeloid cells in the pathogenesis of autoimmune conditions like rheumatoid arthritis and systemic lupus erythematosus, providing key insights for novel therapeutic development. [4]

Properties

IUPAC Name

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN7OS3/c1-2-27-17-24-23-16(29-17)22-13(26)8-28-15-12-7-21-25(14(12)19-9-20-15)11-5-3-10(18)4-6-11/h3-7,9H,2,8H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIYLZNMNATNEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN7OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide is a novel derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The pyrazolo[3,4-d]pyrimidine core is synthesized through the reaction of 4-chlorophenylhydrazine with appropriate carbonyl compounds followed by cyclization. The introduction of the thiol and ethylthio groups is achieved through nucleophilic substitution reactions.

Structural Formula

The structural formula can be represented as follows:

C17H18ClN6S3O\text{C}_{17}\text{H}_{18}\text{Cl}\text{N}_6\text{S}_3\text{O}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as kinases and enzymes involved in cell signaling pathways. The presence of the pyrazolo[3,4-d]pyrimidine moiety suggests potential inhibitory effects on tyrosine kinases like Src and Bcr-Abl, which are implicated in various cancers .

Antimicrobial Activity

Recent studies have demonstrated that derivatives containing thiadiazole and pyrazolo[3,4-d]pyrimidine structures exhibit significant antimicrobial properties. For instance:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus cereus.
  • Gram-negative bacteria : Displayed activity against Escherichia coli and Pseudomonas aeruginosa.
  • Fungi : Showed efficacy against Candida albicans.

In vitro assays indicated IC50 values ranging from 5.69 to 9.36 µM against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) .

Cytotoxicity

The cytotoxic effects were evaluated using the MTT assay across different cancer cell lines. The compound exhibited potent cytotoxicity, especially against breast cancer cells, indicating its potential as an anticancer agent. The structure-activity relationship (SAR) analysis revealed that modifications in the thiadiazole and pyrazolo rings significantly influenced the biological activity .

Case Studies

  • Inhibition of Kinases : A study reported that derivatives similar to the compound under discussion inhibited Src family kinases effectively in both in vitro and in vivo models. This inhibition was associated with reduced tumor growth in xenograft models of osteosarcoma and chronic myelogenous leukemia (CML) .
  • Antifungal Activity : Another study highlighted the antifungal properties of related compounds against C. albicans, suggesting that structural modifications could enhance efficacy against fungal pathogens .

Research Findings Summary Table

Activity Target Organism/Cell Line IC50 (µM) Reference
AntibacterialStaphylococcus aureus6.5
AntibacterialE. coli7.2
AntifungalCandida albicans8.0
CytotoxicityMCF-75.69
CytotoxicityHepG29.36

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine moiety exhibit significant anticancer activity. Studies have shown that derivatives similar to 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide can inhibit cancer cell proliferation across various cell lines such as HepG2 (hepatoma), MCF-7 (breast cancer), and A549 (lung cancer) .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Pyrazolo[3,4-d]pyrimidines have been reported to exhibit activity against various pathogens, including Mycobacterium tuberculosis. Preliminary studies indicate that derivatives may have IC50 values in the low micromolar range against these bacteria .

Case Studies

Several studies have evaluated the efficacy of pyrazolo[3,4-d]pyrimidine derivatives similar to our compound:

  • Antitubercular Activity : A study assessed various substituted pyrazolo[3,4-d]pyrimidine derivatives against Mycobacterium tuberculosis. Results indicated promising activity for certain analogs with structural similarities to this compound.
  • Cytotoxicity Assessment : In cytotoxicity assays conducted on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development in therapeutic applications.

Preparation Methods

Cyclocondensation of 4-Aminopyrazolo[3,4-d]pyrimidine

4-Aminopyrazolo[3,4-d]pyrimidine is reacted with 4-chlorophenyl isothiocyanate in anhydrous dimethylformamide (DMF) under nitrogen atmosphere. The reaction proceeds at 80°C for 12 hours, yielding 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine as an intermediate.

Thiolation via Nucleophilic Substitution

The amine intermediate undergoes diazotization with sodium nitrite and hydrochloric acid at 0–5°C, followed by treatment with hydrogen sulfide gas to introduce the thiol group. This step affords 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-thiol in 72% yield.

Key Data:

  • Melting point: 198–200°C
  • Yield: 72%
  • Characterization: $$ ^1H $$ NMR (DMSO-$$d_6$$): δ 8.45 (s, 1H, pyrimidine-H), 7.85–7.70 (m, 4H, Ar-H), 3.45 (s, 1H, -SH).

Preparation of 5-(Ethylthio)-1,3,4-thiadiazol-2-amine

The 1,3,4-thiadiazole ring with an ethylthio substituent is synthesized via alkylation of 5-amino-1,3,4-thiadiazole-2-thiol.

Alkylation with Ethyl Bromide

A mixture of 5-amino-1,3,4-thiadiazole-2-thiol (15 mmol) and potassium carbonate (20 mmol) in DMF is stirred for 15 minutes. Ethyl bromide (20 mmol) is added dropwise, and the reaction is maintained at room temperature for 8 hours. The product, 5-(ethylthio)-1,3,4-thiadiazol-2-amine , is recrystallized from ethanol-water (1:1).

Key Data:

  • Melting point: 145–147°C
  • Yield: 77–81%
  • Characterization: IR (KBr): 3350 cm$$^{-1}$$ (-NH$$_2$$), 665 cm$$^{-1}$$ (C-S).

Synthesis of 2-Chloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide

This intermediate links the thiadiazole and acetamide functionalities. Chloroacetylation of 5-(ethylthio)-1,3,4-thiadiazol-2-amine is performed under mild conditions.

Chloroacetylation Reaction

5-(Ethylthio)-1,3,4-thiadiazol-2-amine (10 mmol) is dissolved in dry dichloromethane (DCM) and cooled to 0°C. Chloroacetyl chloride (12 mmol) is added dropwise, followed by triethylamine (15 mmol). The mixture is stirred for 2 hours, yielding 2-chloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide after filtration.

Key Data:

  • Melting point: 132–134°C
  • Yield: 85%
  • Molecular Formula: C$$6$$H$$8$$ClN$$3$$OS$$2$$.

Coupling of Thiol and Acetamide Intermediates

The final step involves nucleophilic substitution between the pyrazolo[3,4-d]pyrimidin-4-thiol and chloroacetamide intermediates.

Thioether Formation

A solution of 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-thiol (5 mmol) in DMF is treated with potassium tert-butoxide (6 mmol) at 0°C. 2-Chloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide (5.5 mmol) is added, and the reaction is stirred at room temperature for 6 hours. The product is purified via column chromatography (ethyl acetate/hexane, 1:3).

Key Data:

  • Melting point: 179–181°C
  • Yield: 69%
  • Characterization: $$ ^1H $$ NMR (DMSO-$$d6$$): δ 8.62 (s, 1H, pyrimidine-H), 7.90–7.75 (m, 4H, Ar-H), 4.25 (s, 2H, -CH$$2$$-CO-), 3.20 (q, 2H, -SCH$$2$$CH$$3$$), 1.35 (t, 3H, -CH$$2$$CH$$3$$).

Optimization and Comparative Analysis

Reaction Condition Optimization

Parameter Optimal Value Yield Impact
Solvent DMF +15%
Base K$$2$$CO$$3$$ +10%
Temperature 25°C +12%

Comparative Yields of Analogous Compounds

Compound Modification Yield (%)
Benzylthio substituent 66%
4-Methylbenzylthio substituent 67%
4-Chlorobenzylthio substituent 69%

Mechanistic Insights

The thioether bond formation proceeds via an S$$_N$$2 mechanism, where the thiolate anion attacks the electrophilic carbon of the chloroacetamide intermediate. Steric hindrance from the 4-chlorophenyl group necessitates polar aprotic solvents (e.g., DMF) to enhance reactivity.

Challenges and Solutions

  • Low Solubility : Recrystallization from ethanol-water improves purity.
  • Byproduct Formation : Excess chloroacetyl chloride is avoided by slow addition at 0°C.

Q & A

Q. What synthetic methodologies are typically employed to prepare this compound?

The synthesis involves multi-step nucleophilic substitution and cyclization reactions. Key steps include:

  • Thioether formation : Reacting a pyrazolo[3,4-d]pyrimidin-4-one derivative with α-chloroacetamide precursors in acetone or DMF, using potassium carbonate as a base to facilitate substitution .
  • Thiadiazole functionalization : Introducing the ethylthio group to the 1,3,4-thiadiazole ring via alkylation or thiol-disulfide exchange, often under inert conditions to prevent oxidation .
  • Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is the compound structurally characterized to confirm its identity?

A combination of spectroscopic and analytical techniques is used:

  • 1H/13C NMR : Distinct chemical shifts for the pyrazolo[3,4-d]pyrimidine (δ 8.5–9.0 ppm for aromatic protons) and thiadiazole (δ 3.5–4.5 ppm for ethylthio groups) moieties .
  • IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch of acetamide) and ~1250 cm⁻¹ (C-S-C stretch) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z ~500–550) .
  • HPLC : Purity >95% using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can experimental design (DoE) optimize the synthesis yield and scalability?

  • Parameter screening : Use fractional factorial designs to assess variables like solvent polarity (DMF vs. acetone), temperature (25–80°C), and reaction time (2–24 hrs) .
  • Response surface methodology (RSM) : Model interactions between stoichiometry and catalyst loading (e.g., K₂CO₃) to maximize yield. For example, a 15% increase in yield was reported for analogous thioacetamides using RSM .
  • Flow chemistry : Continuous-flow setups improve reproducibility and scalability for multi-step syntheses, reducing side-product formation .

Q. How can contradictory biological activity data across studies be reconciled?

  • Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., cell line: HeLa vs. HepG2; incubation time: 24–72 hrs). Discrepancies may arise from differential metabolic stability .
  • Metabolite profiling : LC-MS/MS can identify degradation products or active metabolites that influence potency .
  • Target engagement studies : Surface plasmon resonance (SPR) or thermal shift assays validate direct binding to purported targets (e.g., kinase enzymes) .

Q. What computational strategies predict the compound’s mechanism of action?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like EGFR or CDK2. For example, pyrazolo[3,4-d]pyrimidine derivatives show high affinity for ATP-binding pockets (docking scores < −8.0 kcal/mol) .
  • Molecular dynamics (MD) : Simulations (100 ns) assess binding stability, with RMSD < 2.0 Å indicating robust target engagement .
  • Pharmacophore modeling : Align structural features (e.g., acetamide linker, chlorophenyl group) with known inhibitors to rationalize SAR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.